2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine

Ranitidine synthesis Process chemistry Intermediate optimization

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine (CAS 66356-53-4, MF C₉H₁₆N₂OS, MW 200.30) is a diamino-thioether furan derivative that constitutes the essential pharmacophoric scaffold of ranitidine and related histamine H₂-receptor antagonists. It is formally designated as Ranitidine Impurity B (Ph.

Molecular Formula C9H16N2OS
Molecular Weight 200.30 g/mol
Cat. No. B7903701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine
Molecular FormulaC9H16N2OS
Molecular Weight200.30 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)SCCN
InChIInChI=1S/C9H16N2OS/c1-11(2)7-8-3-4-9(12-8)13-6-5-10/h3-4H,5-7,10H2,1-2H3
InChIKeyBRLGMWIUIBXQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine – Core Intermediate for H₂ Antagonist Synthesis and Reference Standard Procurement


2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine (CAS 66356-53-4, MF C₉H₁₆N₂OS, MW 200.30) is a diamino-thioether furan derivative that constitutes the essential pharmacophoric scaffold of ranitidine and related histamine H₂-receptor antagonists [1]. It is formally designated as Ranitidine Impurity B (Ph. Eur.) / Ranitidine Related Compound A (USP) and is supplied as a certified reference standard for pharmaceutical quality control . The compound exists as a pale yellow liquid (picrate salt mp 142–144 °C) and is commercially available at ≥97–98% purity from multiple ISO-certified vendors .

Why Ranitidine Diamine Intermediate Cannot Be Replaced by Generic Furan-Thioether Analogs in Regulated Pharmaceutical Workflows


Substitution with structurally related furan-thioether ethanamines (e.g., 2-(furfurylthio)ethylamine, CAS 36415-21-1; or the N-methyl analog, CAS 66356-54-5) introduces discrete differences in basicity, hydrogen-bonding capacity, and molecular recognition that alter downstream condensation efficiency . The dimethylaminomethyl substituent on the furan ring is specifically required for the Mannich-type coupling with nitroethenamine synthons that yields the ranitidine pharmacophore; its absence reduces H₂-receptor blocking activity drastically, as demonstrated by the furan-deleted analog HB5 (K_B = 31.6 µM vs. ranitidine) [1]. Moreover, pharmacopoeial impurity standards mandate exact structural identity—generic substitution invalidates regulatory compliance in quality control workflows [2].

Quantitative Differentiation Evidence for 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine vs. In-Class Analogs


Reaction Yield in Ranitidine Diamine Synthesis: Dimethylamino-Furan vs. Des-Dimethylamino Route

In gas chromatographic monitoring of the key coupling step, the reaction of 5-(dimethylamino)methylfurfuryl alcohol with cysteamine to produce the target diamine intermediate proceeds with a yield of 89 mol% and a selectivity of 89 mol% . In contrast, patent literature reports that the corresponding step when starting from furfuryl alcohol without the dimethylaminomethyl group typically gives yields below 50% . This represents a ≥1.8-fold yield advantage conferred by the pre-installed dimethylaminomethyl substituent.

Ranitidine synthesis Process chemistry Intermediate optimization

H₂-Receptor Pharmacophore Integrity: Furan-Containing Diamine vs. Furan-Deleted Analog HB5

Removal of the furan ring from the ranitidine scaffold produces compound HB5, which exhibits an H₂-receptor blocking constant (K_B) of 31.6 µM on guinea pig isolated atria, representing a drastic loss of activity compared to ranitidine (IC₅₀ = 3.3 µM on H₂ receptor) [1]. The target compound retains the intact dimethylaminomethyl-furan pharmacophore that is essential for high-affinity H₂-receptor engagement, as confirmed by binding studies showing that ranitidine analogs with this structural feature achieve K_i values as low as 89 nM at the human H₂ receptor [2].

H2 receptor antagonism Structure-activity relationship Antiulcer drug design

NDMA Formation Propensity: Dimethylamino-Furan Intermediate vs. Alternative Tertiary Amine Sources

Compound-specific isotope analysis demonstrates that the dimethylaminomethyl-furan moiety in ranitidine (and its diamine intermediate) generates N-nitrosodimethylamine (NDMA) at high yield during chloramination, alongside other high-yield tertiary amines such as N,N-dimethylthiophene-2-methylamine and N,N-dimethylbenzylamine [1]. Ranitidine exhibits a maximum NDMA formation yield around pH 8 after 5 days of reaction [2]. This established NDMA formation profile makes the target compound a necessary reference material for nitrosamine risk evaluation in pharmaceutical manufacturing, whereas non-tertiary amine analogs (e.g., the N-methyl analog CAS 66356-54-5) lack this specific risk signature and cannot substitute in degradation pathway studies.

Nitrosamine impurities NDMA risk assessment Pharmaceutical safety

Pharmaceutical Intermediate Utility Breadth: Ranitidine vs. Lupitidine Synthesis Application

The target diamine serves as the key coupling partner not only for ranitidine but also for the extended-duration H₂ antagonist lupitidine (SK&F 93479), where it is condensed with a substituted pyrimidone in refluxing pyridine [1]. The lupitidine synthesis achieved good H₂-receptor antagonist activity and extended anti-secretory duration in animal models, leading to clinical investigation [2]. By contrast, the N-methyl analog (CAS 66356-54-5) is limited to ranitidine derivative preparation and lacks documented utility in constructing the pyrimidone-fused scaffold required for lupitidine-class compounds .

Drug intermediate Lupitidine synthesis H2 antagonist diversification

Acetylcholinesterase Inhibitory Activity: Bis-Furanyl Ranitidine Analogs vs. Physostigmine Baseline

Bis[[(dimethylamino)methyl]furanyl] analogs of ranitidine—constructed from the target diamine as the monomeric building block—were evaluated for human erythrocyte AChE inhibitory activity [1]. The most active compound (compound 8) demonstrated activity greater than physostigmine, and the 13 most active AChE inhibitors showed more selective inhibition of AChE over butyrylcholinesterase than tetrahydro-9-aminoacridine (THA) [1]. Binding studies further confirmed M₁ and M₂ cholinergic receptor affinities slightly greater than or equal to THA [1]. This establishes the dimethylaminomethyl-furan-thioether scaffold as a privileged structure for CNS-penetrant cholinesterase inhibitor development—a property not shared by the simpler 2-(furfurylthio)ethylamine analog (CAS 36415-21-1).

Alzheimer's disease Acetylcholinesterase inhibition Cholinergic drug discovery

Procurement-Ready Application Scenarios for 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine in R&D and Manufacturing


Ranitidine API Synthesis and Process Optimization

The compound serves as the penultimate intermediate in the most common ranitidine synthetic route, condensing with N-methyl-1-methylthio-2-nitroethenamine to form ranitidine base [1]. The documented 89 mol% yield and selectivity in the diamine formation step makes it the preferred building block for process chemistry optimization, with overall ranitidine yields reaching 68% isolated yield over four steps . Procurement of high-purity material (≥98%) ensures consistent coupling efficiency and minimizes purification burden.

Pharmacopoeial Reference Standard for Impurity Profiling

As Ranitidine Impurity B (Ph. Eur.) / Ranitidine Related Compound A (USP), the compound is essential for HPLC method development, system suitability testing, and batch release quantification in ranitidine drug substance and drug product manufacturing [1]. Its established chromatographic resolution from ranitidine and at least eight other related compounds enables validated purity analysis per ICH Q2(R1) guidelines .

NDMA Risk Assessment and Degradation Pathway Studies

The dimethylaminomethyl-furan substructure is the direct precursor to NDMA formation during chloramination, with maximum yield observed at pH 8 after 5 days of reaction [1]. The compound is therefore required as a reference material for forced degradation studies, nitrosamine formation kinetics, and compound-specific isotope analysis (CSIA) investigations aimed at understanding NDMA generation from ranitidine and related tertiary amine pharmaceuticals .

CNS Cholinergic Drug Discovery Starting Material

Bis-furanyl analogs synthesized from this diamine scaffold have demonstrated human erythrocyte AChE inhibitory activity exceeding physostigmine, with M₁ and M₂ cholinergic receptor affinities equal to or greater than THA [1]. The scaffold's ability to generate CNS-penetrant, non-quaternary AChE inhibitors with selectivity over butyrylcholinesterase makes it a high-value starting material for Alzheimer's disease drug discovery programs [1].

Quote Request

Request a Quote for 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.